molecular formula C6H13Cl B7820979 3-Chlorohexane CAS No. 68606-33-7

3-Chlorohexane

Cat. No.: B7820979
CAS No.: 68606-33-7
M. Wt: 120.62 g/mol
InChI Key: BXSMMAVTEURRGG-UHFFFAOYSA-N
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Description

3-Chlorohexane is an organic compound with the molecular formula C₆H₁₃Cl . It is a member of the alkyl halides family, where a chlorine atom is substituted at the third carbon of the hexane chain. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.

Scientific Research Applications

3-Chlorohexane has several applications in scientific research, including:

Chemistry:

    Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Used to study the mechanisms of nucleophilic substitution and elimination reactions.

Biology and Medicine:

    Biochemical Studies: Employed in the study of biochemical pathways involving halogenated compounds.

    Pharmaceutical Research: Used as a starting material for the synthesis of pharmaceutical compounds.

Industry:

    Chemical Manufacturing: Utilized in the production of various chemicals and materials.

    Solvent: Occasionally used as a solvent in specific industrial processes.

Safety and Hazards

3-Chlorohexane is classified as a flammable liquid and vapor. It can cause skin and eye irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and protective gloves, clothing, and eye/face protection should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorohexane can be synthesized through the halogenation of hexane. The process involves the reaction of hexane with chlorine gas under ultraviolet light, which facilitates the substitution of a hydrogen atom with a chlorine atom at the third carbon position. The reaction conditions typically include:

    Reactants: Hexane and chlorine gas

    Catalyst: Ultraviolet light

    Temperature: Room temperature

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar halogenation process but on a larger scale. The reaction is carried out in a controlled environment to ensure the selective substitution at the third carbon position. The process involves:

    Catalyst: Ultraviolet light or a radical initiator

    Temperature: Controlled to optimize yield and selectivity

Chemical Reactions Analysis

3-Chlorohexane undergoes various chemical reactions, including:

Substitution Reactions:

    Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile such as hydroxide ion (OH⁻), resulting in the formation of 3-hexanol.

Elimination Reactions:

    Dehydrohalogenation: this compound can undergo elimination reactions to form alkenes. For example, the reaction with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of hex-2-ene.

Oxidation Reactions:

    Oxidation: Although less common, this compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.

Mechanism of Action

The mechanism of action of 3-chlorohexane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a partial positive charge on the carbon atom to which it is attached, making it susceptible to nucleophilic attack. This property is exploited in various substitution and elimination reactions. The molecular targets and pathways involved include:

    Nucleophilic Attack: The partial positive charge on the carbon atom attracts nucleophiles, leading to substitution reactions.

    Base-Induced Elimination: Strong bases abstract a proton from the adjacent carbon, leading to the formation of alkenes through elimination reactions.

Comparison with Similar Compounds

    1-Chlorohexane: Chlorine atom is attached to the first carbon.

    2-Chlorohexane: Chlorine atom is attached to the second carbon.

Comparison:

    Reactivity: The position of the chlorine atom affects the reactivity and the type of reactions the compound undergoes. For example, 1-chlorohexane may undergo different substitution and elimination reactions compared to 3-chlorohexane.

    Physical Properties: The boiling points, melting points, and solubility of these isomers may vary due to the different positions of the chlorine atom.

Properties

IUPAC Name

3-chlorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSMMAVTEURRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870956
Record name Hexane, 3-chloro-
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Molecular Weight

120.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2346-81-8, 68606-33-7
Record name 3-Chlorohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2346-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 3-chloro-
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Record name Hydrocarbons, C1-6, chloro
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Record name Hexane, 3-chloro-
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Record name Hexane, 3-chloro-
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Record name 3-chlorohexane
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Record name Hydrocarbons, C1-6, chloro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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